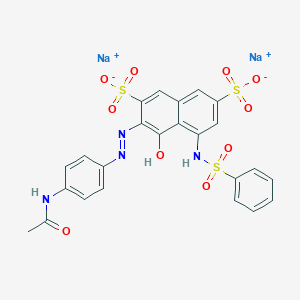

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-((phenylsulfonyl)amino)-, disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

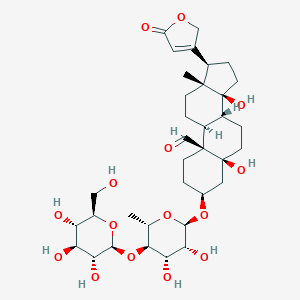

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-((phenylsulfonyl)amino)-, disodium salt, also known as Acid Orange 7 (AO7), is a synthetic azo dye commonly used in the textile, paper, and food industries. AO7 is classified as a hazardous substance due to its potential toxicity and environmental impact. Therefore, it is essential to understand the synthesis method, mechanism of action, and biochemical and physiological effects of AO7.

Mecanismo De Acción

The mechanism of action of AO7 is based on its ability to form reactive intermediates, such as free radicals and quinone imines, through reduction or oxidation reactions. These intermediates can then react with cellular components, leading to oxidative stress, DNA damage, and cell death. AO7 has been shown to induce genotoxicity and cytotoxicity in various cell lines.

Efectos Bioquímicos Y Fisiológicos

AO7 has been shown to induce oxidative stress and inflammation in vivo and in vitro. AO7 exposure has been associated with increased levels of reactive oxygen species (ROS), lipid peroxidation, and pro-inflammatory cytokines. AO7 has also been shown to affect the expression of genes involved in oxidative stress response and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

AO7 has several advantages as a model compound in scientific research, including its stability, solubility, and well-characterized chemical structure. However, AO7 also has some limitations, including its potential toxicity and environmental impact. Therefore, it is essential to handle AO7 with care and dispose of it properly.

Direcciones Futuras

There are several future directions for research on AO7, including:

1. Development of alternative, non-toxic dyes for use in the textile and other industries.

2. Investigation of the potential health effects of chronic exposure to low levels of AO7.

3. Development of new photocatalytic and adsorption materials for the removal of AO7 from wastewater.

4. Study of the interaction between AO7 and biological membranes and proteins to understand its mechanism of action at the molecular level.

5. Investigation of the potential use of AO7 as a redox-active probe in electrochemical biosensors.

In conclusion, AO7 is a synthetic azo dye commonly used in the textile, paper, and food industries that has potential toxicity and environmental impact. Understanding the synthesis method, mechanism of action, and biochemical and physiological effects of AO7 is essential for its safe handling and disposal. AO7 has several advantages as a model compound in scientific research, but also has some limitations. There are several future directions for research on AO7, including the development of alternative, non-toxic dyes and the investigation of its potential health effects and environmental impact.

Métodos De Síntesis

AO7 can be synthesized by coupling 4-aminoacetanilide with 2,7-naphthalenedisulfonic acid under alkaline conditions. The resulting product is then diazotized with sodium nitrite and coupled with sodium p-phenylsulfonate to form AO7. The chemical structure of AO7 is shown below:

Aplicaciones Científicas De Investigación

AO7 has been widely used as a model compound in various scientific research applications, including photocatalysis, adsorption, and electrochemistry. AO7 has been used as a probe molecule to investigate the photocatalytic activity of semiconductor materials such as TiO2 and ZnO. AO7 has also been used to study the adsorption behavior of activated carbon and other adsorbents. In addition, AO7 has been used as a redox-active probe in electrochemical studies.

Propiedades

Número CAS |

13390-46-0 |

|---|---|

Nombre del producto |

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-((phenylsulfonyl)amino)-, disodium salt |

Fórmula molecular |

C24H18N4Na2O10S3 |

Peso molecular |

664.6 g/mol |

Nombre IUPAC |

disodium;3-[(4-acetamidophenyl)diazenyl]-5-(benzenesulfonamido)-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C24H20N4O10S3.2Na/c1-14(29)25-16-7-9-17(10-8-16)26-27-23-21(41(36,37)38)12-15-11-19(40(33,34)35)13-20(22(15)24(23)30)28-39(31,32)18-5-3-2-4-6-18;;/h2-13,28,30H,1H3,(H,25,29)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

Clave InChI |

CLUCWDAGPIWTPZ-UHFFFAOYSA-L |

SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NS(=O)(=O)C4=CC=CC=C4)O.[Na+].[Na+] |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NS(=O)(=O)C4=CC=CC=C4)O.[Na+].[Na+] |

Otros números CAS |

13390-46-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)